REACTION_CXSMILES
|
[C:1]1(OB(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].B(O)(O)O>O.[Pd](Cl)Cl.C(OCC)(=O)C>[C:12]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OB(O)O
|
Name
|
|
Quantity
|
10.65 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
palladium chloride
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The precipitate is stirred for 30 minutes in 100 ml of isopentane
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
by heating for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
has been returned to 23° C.
|
Type
|
FILTRATION
|
Details
|
by filtering on frit
|
Type
|
CUSTOM
|
Details
|
The filtrate is decanted
|
Type
|
WASH
|
Details
|
the organic phase is washed with a saturated solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
After filtration on frit
|
Type
|
WASH
|
Details
|
the solid is rinsed with isopentane
|
Type
|
CUSTOM
|
Details
|
is obtained (8.7 g; 83%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C(CC)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(OB(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].B(O)(O)O>O.[Pd](Cl)Cl.C(OCC)(=O)C>[C:12]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OB(O)O
|
Name
|
|
Quantity
|
10.65 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
palladium chloride
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The precipitate is stirred for 30 minutes in 100 ml of isopentane
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
by heating for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
has been returned to 23° C.
|
Type
|
FILTRATION
|
Details
|
by filtering on frit
|
Type
|
CUSTOM
|
Details
|
The filtrate is decanted
|
Type
|
WASH
|
Details
|
the organic phase is washed with a saturated solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
After filtration on frit
|
Type
|
WASH
|
Details
|
the solid is rinsed with isopentane
|
Type
|
CUSTOM
|
Details
|
is obtained (8.7 g; 83%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C(CC)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |